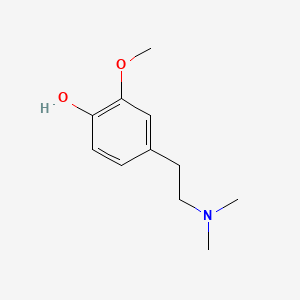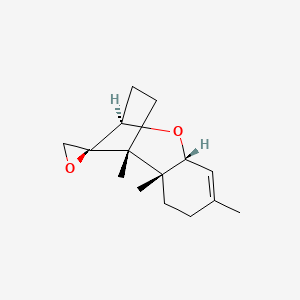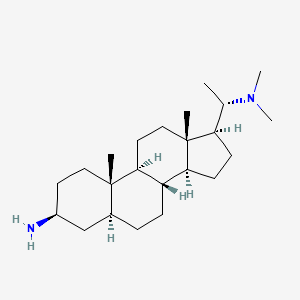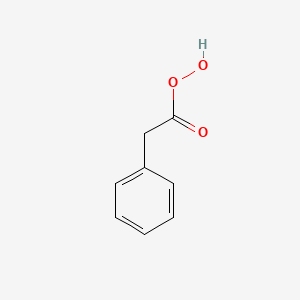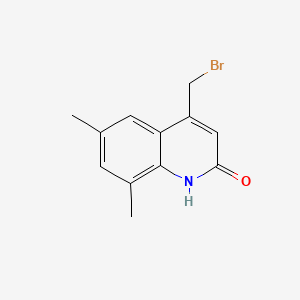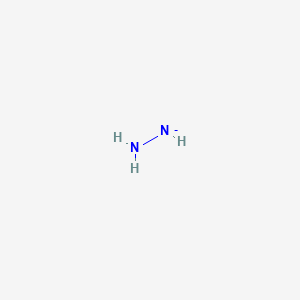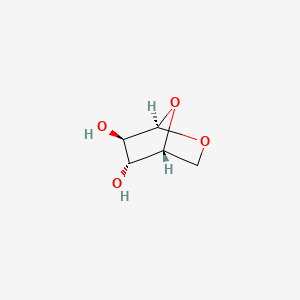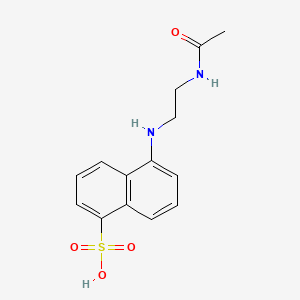
1,5-Aedans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Aedans is a chemical compound with the molecular formula C₁₄H₁₆N₂O₄S. It is known for its role as a fluorophore, which means it can re-emit light upon light excitation. This property makes it valuable in various scientific applications, particularly in fluorescence spectroscopy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Aedans typically involves the reaction of naphthalene-1-sulfonic acid with 2-acetamidoethylamine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The process involves several steps, including the protection of functional groups, coupling reactions, and deprotection steps .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions in reactors with precise control over temperature, pressure, and pH. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Aedans undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
1,5-Aedans has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses, including the study of molecular interactions and reaction mechanisms.
Biology: In biological research, it serves as a marker for tracking cellular processes and studying protein dynamics.
Medicine: The compound is employed in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: It is used in the development of fluorescent dyes and sensors for various industrial applications.
Mécanisme D'action
The mechanism of action of 1,5-Aedans involves its ability to absorb light at a specific wavelength and re-emit it at a different wavelength. This property is utilized in fluorescence spectroscopy to detect and quantify various substances. The molecular targets and pathways involved include interactions with specific proteins, nucleic acids, and other biomolecules, allowing for detailed studies of their behavior and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid: This compound is similar in structure but lacks the acetamido group, which affects its fluorescence properties.
5-[(2-Iodoacetamido)ethyl]amino]naphthalene-1-sulfonic acid: This compound contains an iodoacetamido group, making it useful in different types of fluorescence applications.
Uniqueness
1,5-Aedans is unique due to its specific fluorescence characteristics, which make it highly valuable in applications requiring precise and sensitive detection of various substances. Its structural features, such as the acetamido group, contribute to its distinct properties and versatility in scientific research .
Propriétés
Numéro CAS |
50402-62-5 |
|---|---|
Formule moléculaire |
C14H16N2O4S |
Poids moléculaire |
308.35 g/mol |
Nom IUPAC |
5-(2-acetamidoethylamino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C14H16N2O4S/c1-10(17)15-8-9-16-13-6-2-5-12-11(13)4-3-7-14(12)21(18,19)20/h2-7,16H,8-9H2,1H3,(H,15,17)(H,18,19,20) |
Clé InChI |
FBZFLXJHAMMUQM-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O |
SMILES canonique |
CC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O |
Key on ui other cas no. |
50402-62-5 |
Synonymes |
1,5-AEDANS N-acetyl-N'-(5-sulfo-1-naphthyl)ethylenediamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


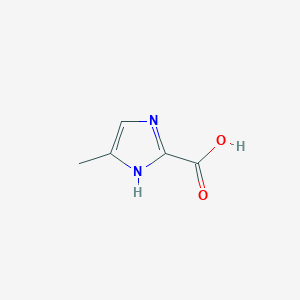
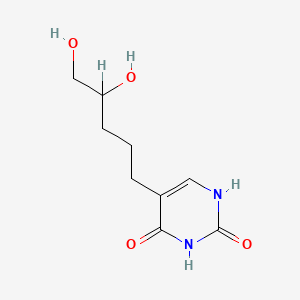
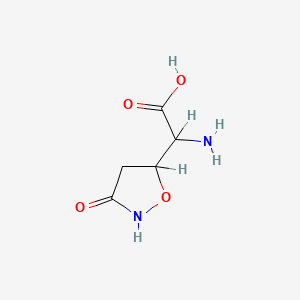

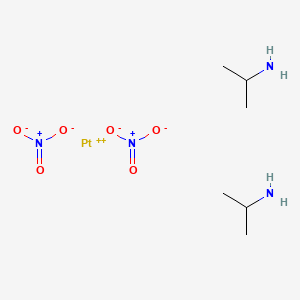

![(1R,3S,4S,7S,11S,12R)-4-hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde](/img/structure/B1214507.png)
